Diethyl [ethoxy(furan-2-yl)methyl]phosphonate
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Overview
Description
Diethyl [ethoxy(furan-2-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring and a phosphonate group. This compound is of interest due to its unique chemical structure, which combines the reactivity of the furan ring with the stability of the phosphonate group. It has applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [ethoxy(furan-2-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a furan derivative. One common method is the reaction of diethyl phosphite with furan-2-carbaldehyde in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Diethyl [ethoxy(furan-2-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [ethoxy(furan-2-yl)methyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of diethyl [ethoxy(furan-2-yl)methyl]phosphonate involves its interaction with various molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution reactions, while the phosphonate group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of covalent bonds with biological molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler organophosphorus compound with similar reactivity but lacking the furan ring.
Furan-2-carbaldehyde: A furan derivative that can be used as a precursor in the synthesis of diethyl [ethoxy(furan-2-yl)methyl]phosphonate.
Phosphonates: A broad class of compounds with a stable carbon-to-phosphorus bond, used in various applications.
Uniqueness
This compound is unique due to the combination of the furan ring and the phosphonate group, which imparts distinct chemical reactivity and stability. This combination makes it a valuable compound in organic synthesis and various scientific research applications .
Properties
CAS No. |
63573-06-8 |
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Molecular Formula |
C11H19O5P |
Molecular Weight |
262.24 g/mol |
IUPAC Name |
2-[diethoxyphosphoryl(ethoxy)methyl]furan |
InChI |
InChI=1S/C11H19O5P/c1-4-13-11(10-8-7-9-14-10)17(12,15-5-2)16-6-3/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
JPUCXLJGFRQXEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CO1)P(=O)(OCC)OCC |
Origin of Product |
United States |
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